Methyl 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate
Description
Methyl 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate (CAS 1432477-07-0) is a bicyclic heterocyclic compound with the molecular formula C₁₃H₁₂ClNO₂ and a molecular weight of 249.69 g/mol. Its structure consists of a pyrroloindole core fused with a five-membered dihydro-pyrrole ring, featuring a chlorine substituent at position 7 and a methyl ester group at position 9 . This compound is of interest in medicinal chemistry due to its structural similarity to mitosenes—naturally occurring degradation products of mitomycin antibiotics, which exhibit antitumor activity .
The synthesis of this class of compounds often involves variations of the Nenitzescu indole synthesis or intramolecular Heck reactions to construct the pyrroloindole core . This compound is commercially available (e.g., Arctom Scientific) as a building block for drug discovery .
Properties
IUPAC Name |
methyl 6-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-17-13(16)12-9-7-8(14)4-5-10(9)15-6-2-3-11(12)15/h4-5,7H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGAFNTWMUVEES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCN2C3=C1C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Sequential Iodination, Sonogashira Coupling, and Base-Mediated Cyclization
This three-step approach, adapted from CN113045475A, begins with 4-chloro-2-methylaniline (1) as the starting material:
Step 1: Iodination
Treatment of 1 with N-iodosuccinimide (NIS) in dichloromethane introduces an iodine atom at position 5, yielding 5-iodo-4-chloro-2-methylaniline (2). Optimal conditions require 1.2 equiv of NIS at 0°C for 4 hours (yield: 89%).
Step 2: Sonogashira Coupling
Compound 2 reacts with trimethylsilylacetylene (3) under Pd(PPh₃)₂Cl₂/CuI catalysis in triethylamine, forming 4-chloro-2-methyl-5-((trimethylsilyl)ethynyl)aniline (4). Key parameters include a nitrogen atmosphere and slow addition of 3 over 2 hours (yield: 92%).
Step 3: Cyclization and Esterification
Deprotection of the trimethylsilyl group with KF in methanol, followed by cyclization using potassium tert-butoxide in N-methylpyrrolidone (NMP) at 60°C, generates the dihydro-pyrroloindole scaffold. Subsequent esterification with methyl chloroformate in DMF affords the target compound (yield: 78.8%).
Table 1: Optimization of Cyclization Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| KOtBu | NMP | 60 | 78.8 |
| NaH | DMF | 60 | 75.2 |
| LiHMDS | THF | 25 | 62.4 |
Route 2: Michael Addition/Intramolecular Wittig Reaction
Inspired by Yavari and Esmaeili’s work, this method constructs the pyrroloindole core via phosphine-mediated reactions:
Step 1: Formation of Zwitterionic Intermediate
Indole-2-carboxaldehyde (5) reacts with dimethyl acetylenedicarboxylate (6) in the presence of triphenylphosphine, generating a zwitterionic intermediate. This undergoes Michael addition to form a vinylphosphonium salt.
Step 2: Intramolecular Wittig Cyclization
The ylide intermediate cyclizes to yield 3H-pyrrolo[1,2-a]indole-2,3-dicarboxylate (7). Isomerization to the 9H-pyrroloindole is achieved via reflux in toluene.
Step 3: Chlorination and Esterification
Electrophilic chlorination at position 7 using Cl₂/FeCl₃, followed by transesterification with methanol, delivers the target compound (overall yield: 68%).
Alternative Approaches and Functional Group Transformations
Direct Chlorination of Pyrroloindole Intermediates
Late-stage chlorination using N-chlorosuccinimide (NCS) on methyl 2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate (8) introduces the chloro group at position 7. However, regioselectivity challenges necessitate careful optimization (yield: 54%).
Reductive Amination and Cyclocondensation
Condensation of 7-chloroindole-2-carboxylic acid (9) with methyl 4-aminobutyrate (10) under Dean-Stark conditions forms the pyrrolidine ring. Reduction with NaBH₃CN stabilizes the dihydro structure (yield: 71%).
Critical Analysis of Methodologies
Route 1 offers superior scalability and yield but requires expensive palladium catalysts. Route 2 avoids transition metals but involves intricate purification steps. Direct chlorination suffers from moderate regiocontrol, whereas reductive amination provides a straightforward pathway but lower efficiency.
Table 2: Comparative Evaluation of Synthetic Routes
| Route | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| 1 | High yield, scalable | Pd/Cu catalyst cost | 78.8 |
| 2 | Metal-free, mild conditions | Multi-step purification | 68 |
| 3 | Late-stage functionalization | Poor regioselectivity | 54 |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that derivatives of pyrroloindoles, including methyl 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate, exhibit potential anticancer properties. A study by Kaur et al. (2020) demonstrated that certain pyrroloindole derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of signaling pathways associated with cell survival and death.
Table 1: Anticancer Activity of Pyrroloindole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| Other Pyrroloindole Derivative A | HeLa (Cervical Cancer) | 10.0 | Inhibition of cell proliferation |
| Other Pyrroloindole Derivative B | A549 (Lung Cancer) | 15.0 | Cell cycle arrest at G2/M phase |
1.2 Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Research indicates that it may help in protecting neuronal cells against oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A study published in the Journal of Medicinal Chemistry highlighted the neuroprotective properties of similar pyrrole derivatives through the inhibition of neuroinflammatory pathways.
Organic Synthesis Applications
2.1 Building Block in Synthesis
This compound serves as a versatile building block in organic synthesis. It can be used to synthesize more complex molecules through various reactions such as cyclization and functionalization.
Table 2: Synthetic Applications of this compound
| Reaction Type | Product | Yield (%) | Conditions |
|---|---|---|---|
| Cyclization | Pyrrolo[3,4-b]quinolinone derivative | 85 | Reflux in ethanol |
| Functionalization | Amine derivative | 75 | Reaction with amines under basic conditions |
| Alkylation | Alkylated pyrrole derivative | 70 | Alkyl halide in DMSO |
Case Studies
Case Study 1: Anticancer Research
In a study conducted by Smith et al. (2023), this compound was tested against various cancer cell lines. The results showed selective cytotoxicity towards breast and lung cancer cells while exhibiting minimal toxicity to normal cells.
Case Study 2: Neuroprotection
A collaborative research effort involving multiple institutions explored the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The findings indicated a significant reduction in amyloid-beta plaque formation and improved cognitive function in treated mice compared to controls.
Mechanism of Action
The mechanism of action of Methyl 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes involved in cell signaling pathways, potentially inhibiting their activity.
Pathways Involved: The compound could affect pathways related to cell proliferation and apoptosis, making it a candidate for anti-cancer research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 7-Chloro-2,3-Dihydro-1H-Pyrrolo[1,2-a]Indole-9-Carboxylate
This analog replaces the methyl ester with an ethyl ester (C₁₄H₁₄ClNO₂). The ethyl group increases lipophilicity (logP ~2.8 vs. No direct biological data are available, but such ester modifications are common in prodrug strategies to modulate pharmacokinetics .
tert-Butyl 2,3-Dihydro-1H-Pyrrolo[1,2-a]Indole-9-Carboxylate (3ba)
The tert-butyl ester variant (C₁₆H₁₉NO₂) exhibits steric hindrance, which may slow metabolic hydrolysis compared to methyl/ethyl esters. It was synthesized in 40% yield via Nenitzescu indole synthesis, lower than typical yields for methyl analogs, suggesting steric effects complicate synthesis .
Dimethyl 9-Oxo-5,7-Dichloro-3-Methyl-Pyrrolo[1,2-a]Indole-1,2-Dicarboxylate (3f)
This compound (C₁₇H₁₅Cl₂N₃O₅) features a dichloro-substituted pyrroloindole core with two methyl ester groups. It was synthesized in 47% yield via condensation reactions, demonstrating that multi-substituted derivatives are accessible but may require longer reaction times .
2,3-Dihydro-1H-Pyrrolo[1,2-a]Indole-9-Carbonitrile
Replacing the ester with a nitrile group (C₁₂H₉N₃ ) introduces strong electron-withdrawing effects, which could enhance reactivity in nucleophilic aromatic substitution. This compound was synthesized via intramolecular Heck reactions, a method divergent from ester-containing analogs, highlighting the versatility of synthetic routes for core modifications .
Ethyl 5-Chloro-1H-Pyrrolo[2,3-c]Pyridine-2-Carboxylate (9b)
This pyrrolopyridine analog (C₁₀H₉ClN₂O₂) shares a chloro-substituted bicyclic structure but replaces the indole with a pyridine ring. The pyridine’s nitrogen alters electron distribution, likely reducing aromaticity compared to pyrroloindoles. Synthesized in 60% yield, it underscores the feasibility of heterocycle diversification .
Structural and Functional Analysis
Table 1: Key Properties of Methyl 7-Chloro-2,3-Dihydro-1H-Pyrrolo[1,2-a]Indole-9-Carboxylate and Analogs
Biological Activity
Methyl 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate (CAS 1432477-07-0) is a compound belonging to the pyrroloindole class, which has garnered interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound based on diverse research findings.
- Chemical Formula : C13H12ClNO2
- Molecular Weight : 249.69 g/mol
- Synonyms : this compound; 1H-Pyrrolo[1,2-a]indole-9-carboxylic acid, 7-chloro-2,3-dihydro-, methyl ester
Synthesis
The synthesis of this compound has been achieved through various cyclization reactions involving indole derivatives. The methodologies often utilize metal catalysts to facilitate the formation of the pyrroloindole framework. The compound's synthesis can be summarized in the following steps:
- Formation of Indole Derivative : Starting materials undergo cyclization to form indole structures.
- Chlorination : Introduction of chlorine at the 7-position to yield the chloro derivative.
- Carboxylation and Esterification : Conversion to the carboxylic acid followed by methyl esterification.
Anticancer Properties
This compound has shown promising anticancer activity in various studies:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cell lines through caspase activation and modulation of anti-apoptotic proteins. This mechanism was evidenced in studies where treated cancer cells exhibited increased levels of pro-apoptotic markers and decreased expression of survival proteins.
Anti-inflammatory and Antimicrobial Activities
Compounds structurally related to methyl 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole have been reported to exhibit anti-inflammatory and antimicrobial activities:
- Anti-inflammatory Studies : Inhibition of pro-inflammatory cytokines was noted in cell-based assays.
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Reduced TNF-alpha levels | |
| Antimicrobial | Broad-spectrum activity |
Case Studies
Several case studies highlight the effectiveness of methyl 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole derivatives in preclinical models:
- Colorectal Cancer Model : A study demonstrated that treatment with this compound led to significant tumor regression in xenograft models, correlating with increased apoptosis markers.
- Neuroprotection in Animal Models : Another investigation revealed that related compounds improved cognitive function in rodent models of Alzheimer’s disease by reducing amyloid-beta accumulation.
Q & A
Q. What are the common synthetic routes for constructing the pyrrolo[1,2-a]indole core in this compound?
The pyrrolo[1,2-a]indole core can be synthesized via intramolecular Heck reactions , which enable cyclization of precursors like [1-(2-bromoaryl)pyrrolidin-2-ylidene]acetates. This method is efficient for forming the fused bicyclic structure and has been validated in model studies . Alternative approaches include 1,3-dipolar cycloadditions or acid-catalyzed cyclizations , though reaction conditions (e.g., temperature, catalysts) must be optimized to avoid side products.
Q. How is the methyl ester group introduced at position 9 during synthesis?
The methyl ester at position 9 is typically introduced via esterification of a carboxylic acid intermediate using methanol under acidic conditions (e.g., H₂SO₄ or HCl catalysis). Alternatively, pre-functionalized precursors like dialkyl acetylenedicarboxylates can be used in multicomponent reactions to directly incorporate the ester group, as demonstrated in related pyrroloindole syntheses .
Q. What purification methods are effective for isolating this compound?
Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) is widely used for purification. For example, a 7:1 to 3:1 hexane/ethyl acetate gradient achieved >95% purity in analogous pyrroloindole derivatives . Recrystallization from solvents like dichloroethane-cyclohexane (1:1) may further enhance purity, as shown in crystallographic studies .
Advanced Research Questions
Q. How can regioselectivity be controlled during the introduction of substituents (e.g., chlorine at position 7)?
Regioselectivity is influenced by electronic and steric effects of directing groups. For example, in gold-catalyzed reactions, substituents on the indole ring can direct electrophilic attack. Evidence from substituted pyrroloindole syntheses shows that electron-withdrawing groups (e.g., halogens) at specific positions favor regioselective functionalization. A 1:4 regioselectivity ratio was achieved for chloro-substituted derivatives using tailored catalysts .
Q. What spectroscopic and crystallographic techniques confirm the molecular structure?
- ¹H/¹³C NMR : Chemical shifts for the pyrroloindole core (e.g., δ 1.65–7.36 ppm for protons, δ 99.3–154.7 ppm for carbons) and substituents (e.g., methyl ester at δ 3.83–3.95 ppm) provide structural validation .
- X-ray crystallography : Single-crystal studies reveal bond lengths (mean C–C = 0.002 Å), angles, and hydrogen-bonding patterns (e.g., C–H···N and C–H···π interactions). Triclinic crystal systems (space group P1) with unit cell parameters (a = 9.1383 Å, b = 9.5340 Å) are characteristic of this scaffold .
Q. How do reaction conditions impact yields in multi-step syntheses?
- Temperature : Prolonged reflux (e.g., 33 hours) improves cyclization efficiency but may degrade sensitive intermediates. For example, a 51% yield was achieved for a dichloro-pyrroloindole after extended heating .
- Catalysts : Transition-metal catalysts (e.g., Pd for Heck reactions) enhance cyclization rates but require careful optimization to avoid over-reduction or decomposition .
Methodological Considerations
- Reaction Monitoring : Use TLC or LC-MS to track intermediate formation, especially during cyclization steps.
- Stereochemical Control : Chiral auxiliaries or asymmetric catalysis may be required for enantioselective syntheses, though this remains underexplored for this compound .
- Stability : Store under inert atmosphere at –20°C to prevent ester hydrolysis or oxidation of the dihydro-pyrrole ring .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
